molecular formula C9H9F2NO2 B2882149 (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid CAS No. 1241679-50-4

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid

Cat. No.: B2882149
CAS No.: 1241679-50-4
M. Wt: 201.173
InChI Key: OYIOVKBLAKVZEC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group and a difluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluoromethylation reactions, which can be achieved through various strategies such as electrophilic, nucleophilic, and radical difluoromethylation . These reactions often require specific reagents and catalysts to ensure the selective introduction of the difluoromethyl group.

Industrial Production Methods

Industrial production of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The choice of reaction conditions, such as temperature, pressure, and solvent, plays a crucial role in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the carboxylic acid group to form alcohol derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst being key factors.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is unique due to its chiral nature and the presence of both an amino group and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIOVKBLAKVZEC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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